In vitro stability and half-life of 2-(2,4-Dichlorophenoxy)ethyl 2,6-dichloroisonicotinate
In vitro stability and half-life of 2-(2,4-Dichlorophenoxy)ethyl 2,6-dichloroisonicotinate
An In-Depth Technical Guide to the In Vitro Stability and Half-Life Determination of 2-(2,4-Dichlorophenoxy)ethyl 2,6-dichloroisonicotinate
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro stability and determine the metabolic half-life of the novel chemical entity, 2-(2,4-Dichlorophenoxy)ethyl 2,6-dichloroisonicotinate. The methodologies outlined herein are grounded in established scientific principles and regulatory guidance, ensuring a robust and reliable evaluation of the compound's metabolic fate.
Introduction: The Critical Role of In Vitro Stability Assessment
In the early stages of drug discovery and development, understanding a compound's metabolic stability is paramount.[1][2] In vitro metabolic stability assays serve as a crucial screening tool to predict a drug candidate's in vivo pharmacokinetic profile, including its bioavailability, clearance, and half-life.[1][3] A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, while a highly stable compound could accumulate and lead to toxicity.[1][3] Therefore, early assessment of metabolic lability guides the selection and optimization of drug candidates, preventing the progression of compounds with unfavorable pharmacokinetic properties into more costly and time-consuming in vivo studies.[4]
This guide will focus on the specific case of 2-(2,4-Dichlorophenoxy)ethyl 2,6-dichloroisonicotinate, a compound for which, for the purposes of this guide, we will assume limited prior knowledge of its metabolic fate. The principles and protocols detailed can be readily adapted for other novel chemical entities.
Compound Profile: 2-(2,4-Dichlorophenoxy)ethyl 2,6-dichloroisonicotinate
A thorough understanding of the test compound's physicochemical properties is essential for designing appropriate in vitro stability studies.
| Property | Value/Information | Source |
| Chemical Name | 2-(2,4-dichlorophenoxy)ethyl 2,6-dichloroisonicotinate | - |
| CAS Number | 261633-17-4 | [5] |
| Molecular Formula | C₁₄H₉Cl₄NO₄ | Inferred |
| Molecular Weight | 409.04 g/mol | Inferred |
| Structure | Inferred | |
| 2,4-Dichlorophenoxyacetic acid moiety | [6][7][8] | |
| 2,6-Dichloroisonicotinic acid moiety | - | |
| Solubility | To be determined experimentally; initial assessment in common laboratory solvents such as DMSO and acetonitrile is recommended. | [9] |
Given its structure as an ester, a primary anticipated route of metabolism for 2-(2,4-Dichlorophenoxy)ethyl 2,6-dichloroisonicotinate is hydrolysis, which would yield 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-(2,6-dichloroisonicotinoyloxy)ethanol. The stability of the 2,4-D component itself has been extensively studied, and it is known to be susceptible to microbial degradation and photolysis.[7][10][11]
Experimental Design: A Multi-faceted Approach to In Vitro Stability
A comprehensive assessment of in vitro stability involves evaluating the compound's degradation in various biological matrices. The choice of in vitro system is critical and should reflect the intended therapeutic application and potential routes of administration.[12]
Selection of In Vitro Systems
-
Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are major players in phase I metabolism.[12][13] Microsomal stability assays are a cost-effective and high-throughput method for initial screening of metabolic lability.[12]
-
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both phase I and phase II metabolic enzymes, as well as necessary cofactors.[4][13] They provide a more complete picture of hepatic metabolism.[13]
-
Plasma/Serum: For compounds that may be administered intravenously, assessing stability in plasma or serum is crucial to evaluate degradation by plasma esterases and other enzymes.[14]
-
S9 Fraction: This is the supernatant from the centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes.[12]
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro metabolic stability study.
Caption: A generalized workflow for determining in vitro metabolic stability.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on the specific properties of the test compound and the analytical instrumentation available.
Liver Microsomal Stability Assay
Objective: To determine the metabolic stability of 2-(2,4-Dichlorophenoxy)ethyl 2,6-dichloroisonicotinate in the presence of liver microsomes.
Materials:
-
2-(2,4-Dichlorophenoxy)ethyl 2,6-dichloroisonicotinate
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard)
-
Control compounds (e.g., a known stable compound and a known labile compound)
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Prepare working solutions by diluting the stock solution in phosphate buffer. The final concentration in the incubation should be low enough to ensure first-order kinetics (typically 1 µM).
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
Centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.[2]
-
Plasma Stability Assay
Objective: To evaluate the stability of the test compound in plasma, primarily to assess for hydrolysis by esterases.
Materials:
-
2-(2,4-Dichlorophenoxy)ethyl 2,6-dichloroisonicotinate
-
Freshly collected human plasma (with anticoagulant, e.g., heparin)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Acetonitrile (with internal standard)
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound as described above.
-
Prepare working solutions in PBS.
-
-
Incubation:
-
In a suitable incubation vessel, combine the plasma and the test compound.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Follow the same sample processing and LC-MS/MS analysis steps as for the microsomal stability assay.
-
Analytical Method: LC-MS/MS for Sensitive Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[2][15]
Key Parameters for Method Development:
-
Chromatography: A reverse-phase C18 column is a common starting point for separating the parent compound from its metabolites and matrix components.
-
Mass Spectrometry: The instrument should be operated in multiple reaction monitoring (MRM) mode to selectively detect the parent compound and its primary expected metabolite (2,4-D).[16]
-
Sample Preparation: Solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analyte, especially for low concentration samples.[17]
Data Analysis and Interpretation
Calculation of In Vitro Half-Life (t½)
The in vitro half-life is the time it takes for 50% of the parent compound to be metabolized.[3][18] It is determined by plotting the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k).[3]
The half-life is then calculated using the following equation:
t½ = 0.693 / k [19]
Calculation of Intrinsic Clearance (CLint)
Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound, independent of blood flow.[3] For microsomal stability assays, it is calculated as:
CLint (µL/min/mg microsomal protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein) [3]
Data Presentation
The results of the in vitro stability assays should be presented in a clear and concise manner, typically in a tabular format.
| Compound | In Vitro System | t½ (min) | CLint (µL/min/mg protein) |
| 2-(2,4-Dichlorophenoxy)ethyl 2,6-dichloroisonicotinate | Human Liver Microsomes | ||
| Human Plasma | |||
| Positive Control (Labile) | Human Liver Microsomes | ||
| Negative Control (Stable) | Human Liver Microsomes |
Logical Relationships and Decision Making
The data obtained from these in vitro studies are integral to the decision-making process in drug discovery. The following diagram illustrates the logical flow from experimental results to project decisions.
Caption: Decision-making tree based on in vitro stability results.
Conclusion
The in vitro stability and half-life of 2-(2,4-Dichlorophenoxy)ethyl 2,6-dichloroisonicotinate are critical parameters that will significantly influence its potential as a therapeutic agent. By employing the robust and well-validated methodologies outlined in this guide, researchers can gain valuable insights into the metabolic fate of this and other novel compounds. This early-stage characterization is essential for making informed decisions, optimizing chemical structures, and ultimately increasing the probability of success in the drug development pipeline.
References
- Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. U.S.
- The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. PubMed.
- In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
- A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
- Guideline on the investigation of drug interactions. European Medicines Agency.
- How to Conduct an In Vitro Metabolic Stability Study.
- How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- A novel in vitro serum stability assay for antibody therapeutics incorpor
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- Estimation of In Vivo Half‐Life From In Vitro Metabolic Clearance, Protein, and Cell Membrane Affinity Assays.
- High-throughput quantitative microscopy-based half-life measurements of intravenously injected agents. PNAS.
- Kaplan USMLE Step 1 prep: What's half-life of investigational drug?.
- Half-life. Deranged Physiology.
- 261633-17-4|2-(2,4-dichlorophenoxy)
- 2,4-D (2,4-dichlorophenoxyacetic acid) Chemical Profile. Mass.gov.
- Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. ScienceDirect.
- Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. U.S. Environmental Protection Agency.
- Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general popul
- A Comprehensive Technical Guide to the 2,4-D Standard for Herbicide Residue Analysis. Benchchem.
- Analytical Methods for the Determination of Urinary 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chlorophenoxyacetic Acid in Occupationally Exposed Subjects and in the General Population.
- 2,4-D Technical Fact Sheet.
- 2,4-Dichlorophenoxyacetic acid. Wikipedia.
- 2,4-Dichlorophenoxyacetic Acid. Agency for Toxic Substances and Disease Registry.
- In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. PubMed.
- 2,4-Dichlorophenoxyacetic Acid. Centers for Disease Control and Prevention.
- Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays. PubMed.
- A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. 261633-17-4|2-(2,4-dichlorophenoxy)ethyl 2,6-dichloroisonicotinate|BLD Pharm [bldpharm.com]
- 6. mass.gov [mass.gov]
- 7. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 8. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 16. researchgate.net [researchgate.net]
- 17. epa.gov [epa.gov]
- 18. ama-assn.org [ama-assn.org]
- 19. derangedphysiology.com [derangedphysiology.com]
(Hypothetical Structure)